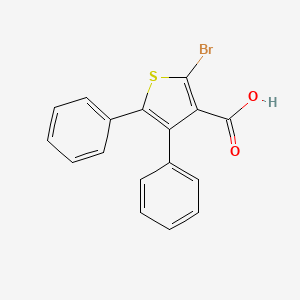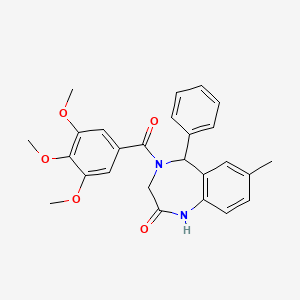
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid (BDTCA) is a chemical compound that belongs to the family of thiophene carboxylic acids. It is a white crystalline powder with a molecular weight of 433.4 g/mol. BDTCA has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is not fully understood. However, it is believed that 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid acts as a nucleophile and can form covalent bonds with other molecules. This property of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid makes it useful in the synthesis of various organic materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid. However, it has been reported that 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid can cause skin irritation and eye damage upon contact. Therefore, proper safety precautions should be taken when handling 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid.
実験室実験の利点と制限
One of the main advantages of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is its unique chemical structure, which makes it useful in the synthesis of various organic materials. 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is its potential toxicity and safety concerns. Therefore, proper safety precautions should be taken when handling 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid.
将来の方向性
There are several future directions for the research and development of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid. One potential direction is the synthesis of novel organic materials for optoelectronic and photovoltaic applications. Another potential direction is the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. In addition, 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid could be used as a building block in the synthesis of conjugated polymers for organic electronic applications. Further research is needed to fully understand the potential applications of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid and its mechanism of action.
合成法
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid can be synthesized via a multi-step reaction process. The first step involves the reaction of 2-bromo-4,5-diphenyl thiophene with potassium tert-butoxide in dimethylformamide. This reaction results in the formation of 2-bromo-4,5-diphenyl-3-thiophenol. The second step involves the reaction of 2-bromo-4,5-diphenyl-3-thiophenol with phosgene in the presence of triethylamine. This reaction results in the formation of 2-bromo-4,5-diphenyl-3-thiophenecarbonyl chloride. The final step involves the reaction of 2-bromo-4,5-diphenyl-3-thiophenecarbonyl chloride with sodium hydroxide in ethanol. This reaction results in the formation of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid.
科学的研究の応用
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid has also been used as a building block in the synthesis of conjugated polymers for organic electronic applications. In addition, 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid has been used as a precursor for the synthesis of novel organic materials for optoelectronic and photovoltaic applications.
特性
IUPAC Name |
2-bromo-4,5-diphenylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2S/c18-16-14(17(19)20)13(11-7-3-1-4-8-11)15(21-16)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUTFCZYNDTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6998993 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)


![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)

![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154768.png)
![N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea](/img/structure/B5154794.png)

![5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154815.png)